molecular formula C13H20O B028019 (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one CAS No. 23726-92-3

(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

Cat. No. B028019
CAS RN: 23726-92-3
M. Wt: 192.3 g/mol
InChI Key: BGTBFNDXYDYBEY-ALCCZGGFSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one involves regio-specific oxidation of precursors like 1-(2-butenyl)-2,6,6-trimethylcyclohexene. Structural proof of these compounds has been established through their synthesis from β-ionone, highlighting the key steps in their formation (A. V. D. Weerdt et al., 2010).

Molecular Structure Analysis

Investigations into the molecular structure of related cyclohexene derivatives reveal insights into their conformation and bonding. The crystal structure of related compounds, such as 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, has been determined, showcasing the arrangement of cyclohexene rings and the positions of substituents, which are critical for understanding the behavior and reactivity of these molecules (T. Beineke & L. Martin, 1969).

Chemical Reactions and Properties

The compound exhibits interesting reactivity patterns, such as the ability to undergo stereospecific addition reactions when exposed to π-bonds. This reactivity is crucial for its applications in synthetic chemistry, where its unique properties can be harnessed for creating complex molecules (Rei Kinjo et al., 2007).

Physical Properties Analysis

Although specific studies on the physical properties of this compound were not found in the searched papers, related compounds often have detailed characterizations. These include melting points, boiling points, solubility, and optical properties, which are essential for practical applications and understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are pivotal for the compound's use in chemical syntheses. For instance, studies on similar molecules have explored their reactions with electrophiles, nucleophiles, and participation in cycloaddition reactions, providing insights into their versatile chemistry (Guangwei Wang & E. Negishi, 2009).

Scientific Research Applications

  • Antifungal Activity : A study by Banerjee and Dureja (2010) in the Journal of Agricultural and Food Chemistry revealed that the Z isomer of a derivative of this compound showed maximum antifungal activity against Sclerotinia sclerotiorum (Banerjee & Dureja, 2010).

  • Chemopreventive Potential : Dawson et al. (1983) in the Journal of Medicinal Chemistry discussed that aromatic retinoic acid analogues of this compound demonstrate potential as chemopreventive agents for epithelial cancer and skin diseases like psoriasis and cystic acne (Dawson et al., 1983).

  • Synthetic Applications : Weerdt et al. (2010) in the Recueil des Travaux Chimiques des Pays-Bas highlighted its potential applications in synthesis and structural proof for -ionone (Weerdt et al., 2010).

  • Reformatsky Reaction : Gedye et al. (1975) in the Canadian Journal of Chemistry studied the Reformatsky reaction of methyl Z- and E-4-bromo-3-methylbut-2-enoate with α-cyclocitral, involving the compound (Gedye et al., 1975).

  • Fragrance Industry : Scognamiglio et al. (2013) in Food and Chemical Toxicology identified it as a member of the fragrance structural group Alkyl Cyclic Ketones (Scognamiglio et al., 2013).

  • Structural Analysis : Ginderow (1995) in Acta Crystallographica Section C-crystal Structure Communications reported on the disorder in the cyclohexene ring of this compound, indicating two conformations with equal occupancies (Ginderow, 1995).

  • Insect Growth Regulation : Izadi et al. (2007) in the Journal of Economic Entomology evaluated substituted oxime ethers of this compound for growth regulatory activity against Spodoptera litura (Izadi et al., 2007).

Safety and Hazards

This compound may cause skin irritation and allergic skin reactions . It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s known that this compound is used in the fragrance industry and is likely to interact with olfactory receptors .

Mode of Action

Given its use in fragrances, it’s plausible that it interacts with olfactory receptors, triggering a signal transduction pathway that results in the perception of smell .

Pharmacokinetics

Given its use in fragrances, it can be inferred that it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of Z-beta-damascone’s action is the elicitation of a fragrance. It is used in the formulation of perfumes and scented products due to its pleasant smell . On a molecular level, it likely interacts with olfactory receptors, leading to the perception of its characteristic scent.

Action Environment

The action, efficacy, and stability of Z-beta-damascone can be influenced by various environmental factors. For instance, the compound’s volatility can affect its perception as a fragrance. Additionally, factors such as pH, temperature, and presence of other compounds can influence its stability and interaction with its targets .

properties

IUPAC Name

(Z)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTBFNDXYDYBEY-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051487
Record name (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a complex fruity floral odour
Record name beta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 10 ml 95% (in ethanol)
Record name beta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.934-0.942 (20°)
Record name beta-Damascone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/338/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

23726-92-3
Record name (2Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23726-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Damascone, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-DAMASCONE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074X5R04IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
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(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Reactant of Route 3
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Reactant of Route 4
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Reactant of Route 5
Reactant of Route 5
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
Reactant of Route 6
(Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one

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